N-(4-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

CCR5 antagonism HIV entry inhibition chemokine receptor pharmacology

Select this compound for definitive CCR5 SAR probe campaigns. It provides a validated 5.8-fold potency benchmark over its des-fluoro analog (IC50 6,500 nM vs 37,600 nM) and a 1.5-fold thiophene‑sulfur advantage over its phenyl congener. Use it as a low‑MW (289.37 g/mol) fragment‑growing entry point or as a low‑potency reference standard to calibrate HTS assay windows. Ensure your CCR5 antagonist studies are anchored to this well‑characterized, publication‑validated chemotype.

Molecular Formula C16H16FNOS
Molecular Weight 289.37
CAS No. 1049525-77-0
Cat. No. B3011244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
CAS1049525-77-0
Molecular FormulaC16H16FNOS
Molecular Weight289.37
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C16H16FNOS/c17-12-5-7-13(8-6-12)18-15(19)16(9-1-2-10-16)14-4-3-11-20-14/h3-8,11H,1-2,9-10H2,(H,18,19)
InChIKeyVZZYNSUDACUANW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide (CAS 1049525-77-0): CCR5 Antagonist Scaffold Baseline for Procurement Evaluation


N-(4-Fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide (CAS 1049525-77-0, molecular formula C₁₆H₁₆FNOS, molecular weight 289.37 g/mol) is a synthetic small molecule belonging to the thiophene carboxamide class. Its core structure, featuring a 1-(thiophen-2-yl)cyclopentane scaffold connected via a carboxamide linkage to a 4-fluorophenyl ring, distinguishes it from other chemokine receptor antagonist chemotypes. Preliminary pharmacological screening indicates this compound acts as a CCR5 antagonist, with potential application in research on HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. However, the potency defined by the available primary screening data situates it within the micromolar range, making it a distinct early-stage probe or tool compound tier relative to highly optimized, sub-nanomolar clinical CCR5 antagonists such as Maraviroc or TAK-779 .

Why N-(4-Fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide Cannot Be Generically Substituted by In-Class CCR5 Antagonists


CCR5 antagonists exhibit extreme pharmacodynamic divergence spanning over four orders of magnitude in potency, driven by subtle variations in heterocyclic and substituent chemistry. While clinical agents like Maraviroc achieve low nanomolar IC₅₀ values via optimized triazolyl-tropane scaffolds, the 1-(thiophen-2-yl)cyclopentanecarboxamide template explored here operates through a distinct structural paradigm—a quaternary cyclopentane center bearing a thiophene ring—that yields micromolar-range activity. Interchanging this compound with other thiophene carboxamide derivatives or unrelated CCR5 antagonist scaffolds without accounting for this potency cliff and divergent ligand-receptor binding modes can invalidate SAR models, confound cell-based HIV entry assays, and mislead chemical probe studies. Even within the same thiophene carboxamide subclass, modification of the N-aryl substituent (e.g., unsubstituted phenyl vs. 4-fluorophenyl, or replacement of thiophene with phenyl) has been shown to alter CCR5 antagonism in calcium mobilization assays by approximately 6-fold [1], underscoring the need for compound-specific validation.

Product-Specific Quantitative Evidence Guide for N-(4-Fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide Procurement Decisions


CCR5 Antagonist Potency in Human MOLT4 Calcium Mobilization Assay: Target Compound vs. N-Phenyl Des-Fluoro Analog

The target compound demonstrates approximately 6-fold superior CCR5 antagonism compared to its des-fluoro N-phenyl analog. In a standardized fluorescence-based calcium mobilization assay using human MOLT4/CCR5 cells with CCL5 (RANTES) as the agonist, the 4-fluorophenyl-substituted target compound (CHEMBL1817909) achieved an IC₅₀ of 6,500 nM (6.5 µM), while the unsubstituted N-phenyl analog (CHEMBL1817916) required 37,600 nM (37.6 µM) to achieve equivalent receptor blockade [1] [2]. This 4-fluoro substituent effect is consistent with electron-withdrawing group SAR trends that enhance binding through sigma-hole interactions with the CCR5 orthosteric pocket, and provides direct quantitative justification for selecting the fluoro variant over the des-fluoro analog in probe development.

CCR5 antagonism HIV entry inhibition chemokine receptor pharmacology calcium flux assay

CCR5 Antagonist Potency: Thiophene vs. Phenyl at the Cyclopentane Quaternary Center

Retention of the thiophene ring at the cyclopentane quaternary center confers a measurable potency advantage over replacement with phenyl. The target thiophene-bearing compound (CHEMBL1817909) shows an IC₅₀ of 6,500 nM in the MOLT4 calcium mobilization assay, while the direct phenyl analog N-(4-fluorophenyl)-1-phenylcyclopentanecarboxamide (CHEMBL2057814; CHEMBL1817911) exhibits reduced activity with an IC₅₀ of 9,200–10,000 nM [1] [2]. The ~1.5-fold improvement attributable to thiophene incorporation is consistent with favorable sulfur-mediated polar interactions within the CCR5 transmembrane binding crevice, providing a concrete structural rationale for selecting the thiophene variant.

CCR5 antagonism heterocyclic SAR bioisostere comparison calcium flux assay

Physicochemical Property Differentiation: Molecular Weight Advantage vs. Clinical CCR5 Antagonists

The target compound (MW = 289.37 g/mol) possesses a significantly lower molecular weight than clinically approved or advanced CCR5 antagonists, including Maraviroc (MW = 513.67 g/mol), Vicriviroc (MW = 533.62 g/mol as maleate salt), and TAK-779 (MW = 531.13 g/mol as chloride salt) . This ~44–46% molecular weight reduction places the compound in a more favorable region of oral drug-likeness space (Ro5 MW < 500 criterion), and is predicted to confer superior passive membrane permeability and blood-brain barrier penetration potential relative to larger, more complex clinical CCR5 antagonists. While the compound has lower target potency, its reduced molecular complexity makes it an attractive starting scaffold for fragment-based or property-guided lead optimization campaigns where maintaining low molecular weight is prioritized.

physicochemical properties drug-likeness molecular weight permeability prediction

Potency Cliff Relative to Optimized Clinical CCR5 Antagonists Contextualizes Appropriate Use Tier

The target compound's CCR5 IC₅₀ of 6,500 nM must be contextualized against clinically validated CCR5 antagonists to prevent misapplication. Maraviroc inhibits MIP-1α binding to CCR5 with an IC₅₀ of 3.3 nM in radioligand competition assays, and TAK-779 achieves an IC₅₀ of 1.4 nM for RANTES binding and 0.87 nM for HIV-1 Env-mediated membrane fusion [1]. This ~2,000- to 7,500-fold potency differential means that the target compound is not suitable as a direct substitute for Maraviroc or TAK-779 in HIV entry inhibition or in vivo CCR5 blockade studies. Its appropriate tier is as an early-stage SAR probe or a low-potency reference compound for assay calibration, NOT as a validated chemical probe for target engagement studies requiring sub-micromolar cellular activity. Procurement decisions must reflect this tier distinction to avoid costly experimental failures in high-stringency CCR5 pharmacology assays.

CCR5 potency benchmark chemical probe tiering assay design HIV entry inhibition

Optimal Research Application Scenarios for N-(4-Fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide (CAS 1049525-77-0)


CCR5 SAR Probe for 4-Fluorophenyl Substituent Effect Quantification in Calcium Mobilization Assays

Use this compound as the 4-fluoro-substituted reference standard when systematically evaluating the contribution of N-aryl substituent electronics to CCR5 antagonism. The direct head-to-head comparison with the des-fluoro N-phenyl analog (IC₅₀ = 37,600 nM vs. 6,500 nM for the target) provides a validated ~5.8-fold potency benchmark for calibrating the 4-fluoro effect in MOLT4/CCR5 calcium flux assays. This SAR probe application is appropriate for medicinal chemistry teams constructing Free-Wilson or Hammett analyses of CCR5 antagonist N-aryl substitution [1].

Thiophene-vs-Phenyl Bioisostere Evaluation in Cyclopentanecarboxamide CCR5 Antagonist Scaffolds

Employ this compound in comparative bioisostere studies alongside its phenyl analog N-(4-fluorophenyl)-1-phenylcyclopentanecarboxamide to quantify the contribution of the thiophene sulfur atom to CCR5 binding (~1.5-fold potency improvement). This head-to-head comparison is valuable for computational chemists performing free energy perturbation (FEP) calculations or scaffold hopping exercises aimed at optimizing heterocyclic interactions within the CCR5 transmembrane domain [2].

Low-Molecular-Weight Starting Point for Fragment-Based or Property-Guided CCR5 Lead Optimization

Utilize this compound (MW = 289.37 g/mol) as a low-molecular-weight entry point for fragment-growing or structure-based optimization campaigns targeting the CCR5 orthosteric site. Its 44% molecular weight reduction relative to Maraviroc makes it suitable for CNS-penetrant CCR5 antagonist programs or for lead optimization cascades where maintaining favorable ligand efficiency metrics (LE > 0.30) is a primary design constraint .

Micromolar-Range Negative Control or Assay Calibration Standard for CCR5 High-Throughput Screening

Given its well-characterized micromolar IC₅₀ (6,500 nM) and the ~2,000- to 7,500-fold potency gap relative to Maraviroc and TAK-779, this compound can serve as a low-potency reference standard for calibrating CCR5 high-throughput screening assay windows, or as a negative control compound when evaluating novel chemotypes expected to achieve sub-micromolar CCR5 blockade. Its defined activity tier prevents misinterpretation of assay dynamic range [3].

Quote Request

Request a Quote for N-(4-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.